Dan-DL-Glu-Gly-DL-Arg-CH2Cl

Description

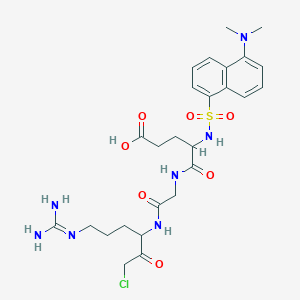

Dan-DL-Glu-Gly-DL-Arg-CH2Cl is a synthetic chlorinated peptide comprising a dansyl (Dan) group, DL-glutamic acid (DL-Glu), glycine (Gly), DL-arginine (DL-Arg), and a chloromethyl (-CH2Cl) moiety. The dansyl group enhances fluorescence properties, making the compound useful in tracking biochemical interactions. Its synthesis likely involves solid-phase peptide synthesis (SPPS) with coupling reagents such as HATU or TBTU in dichloromethane (CH2Cl2) .

Properties

IUPAC Name |

5-[[2-[[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36ClN7O7S/c1-34(2)20-9-3-7-17-16(20)6-4-10-22(17)42(40,41)33-19(11-12-24(37)38)25(39)31-15-23(36)32-18(21(35)14-27)8-5-13-30-26(28)29/h3-4,6-7,9-10,18-19,33H,5,8,11-15H2,1-2H3,(H,31,39)(H,32,36)(H,37,38)(H4,28,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMSFLLWFAFZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36ClN7O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dansylglutamyl-glycyl-arginine chloromethyl ketone typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the peptide chain is fully assembled, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

Dansylglutamyl-glycyl-arginine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target proteins .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .

Major Products

The major products formed from these reactions are covalent adducts between the peptide and the nucleophilic reagent. These adducts are often used to study the interactions between the peptide and its target proteins .

Scientific Research Applications

Pharmacological Applications

Dan-DL-Glu-Gly-DL-Arg-CH2Cl is primarily studied for its potential as a pharmacological agent. Its structure, which includes amino acids and a chloromethyl group, suggests that it may interact with biological systems in significant ways.

Cardiovascular Research

Recent studies indicate that compounds similar to this compound may serve as agonists for specific receptors involved in cardiovascular function. For instance, research on small-molecule agonists targeting the NPR-C receptor has shown promise in treating heart failure and myocardial infarction. The structure–activity relationships (SAR) derived from these studies could be applicable to this compound, potentially enhancing its efficacy in cardiovascular therapies .

Neuropharmacology

The compound's amino acid composition positions it as a candidate for neuropharmacological applications. Amino acids like arginine play crucial roles in neurotransmission and neuroprotection. Investigating this compound could yield insights into its effects on neuronal health and function, especially in conditions like stroke or neurodegenerative diseases.

Biochemical Studies

The biochemical properties of this compound make it a valuable tool for studying enzyme interactions and metabolic pathways.

Enzyme Substrate Studies

The presence of arginine suggests potential interactions with nitric oxide synthase (NOS) enzymes, which are critical for nitric oxide production in the body. Studies could explore how this compound influences NOS activity and subsequent nitric oxide levels, providing insights into vascular health and signaling pathways.

Metabolic Pathway Analysis

The compound can also be utilized to trace metabolic pathways involving amino acids. By introducing this compound into biological systems, researchers can observe its incorporation into proteins or other metabolites, aiding in understanding amino acid metabolism and its regulatory mechanisms.

Data Tables and Case Studies

To illustrate the applications of this compound, the following table summarizes key findings from related research:

Mechanism of Action

The mechanism of action of dansylglutamyl-glycyl-arginine chloromethyl ketone involves the formation of a covalent bond with the active site serine residue of serine proteases. This covalent modification inhibits the enzymatic activity of the protease, preventing it from cleaving its substrate. The compound’s specificity for tPA is due to the unique sequence of amino acids in the peptide, which mimics the natural substrate of the enzyme .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Dan-DL-Glu-Gly-DL-Arg-CH2Cl with structurally or functionally related compounds:

Reactivity and Mechanism

The chloromethyl group in this compound facilitates alkylation but with slower kinetics than chloroacetyl chloride, which reacts instantaneously with nucleophiles. This slower reactivity may reduce off-target effects in biological systems. Comparatively, chlorambucil’s bifunctional alkylation causes DNA crosslinking, leading to apoptosis, whereas the peptide backbone in this compound likely directs specificity toward protease active sites.

Biological Activity

Dan-DL-Glu-Gly-DL-Arg-CH2Cl is a synthetic compound belonging to a class of peptides that have garnered attention for their potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed examination of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Compound Structure and Properties

This compound is a nonapeptide that incorporates various amino acids, including aspartic acid (Dan), glutamic acid (Glu), glycine (Gly), and arginine (Arg). The presence of the chloromethyl group (CH2Cl) is significant as it may influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Similar compounds have shown that modifications in peptide sequences can lead to varying affinities for receptor binding, which directly affects their physiological effects. For instance, studies on related peptides have demonstrated that structural modifications can enhance or diminish their agonistic or antagonistic activities on receptors such as vasopressin receptors .

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties against certain cancer cell lines. This is similar to findings with other peptide analogs that interact with vasopressin V2 receptors, leading to reduced tumor growth through cytostatic mechanisms . The structure-activity relationship (SAR) studies reveal that specific amino acids in the peptide sequence are crucial for maintaining biological activity. For example, substitutions at critical positions can significantly reduce antiproliferative effects by altering receptor binding affinities .

Anticoagulant Activity

The compound's chloromethyl group suggests potential anticoagulant properties, as similar compounds have been shown to interact with prothrombin and influence coagulation pathways. Studies on prothrombin analogs indicate that modifications can lead to enhanced binding affinities and altered enzymatic activities, which may be relevant for therapeutic applications in coagulation disorders .

Case Studies and Research Findings

- Antiproliferative Activity : A study exploring the effects of various peptide analogs on breast cancer cell lines demonstrated that modifications in the peptide backbone could lead to significant changes in growth inhibition. The results indicated that this compound could serve as a lead compound for developing new anticancer agents .

- Coagulation Studies : Another research focused on the anticoagulant properties of chloromethylated peptides found that they could effectively inhibit thrombin activity, suggesting potential applications in managing thrombotic conditions. The binding dynamics were characterized using fluorescent probes to quantify interactions with prothrombin .

Data Tables

| Study | Biological Activity | Cell Line/Model | Key Findings |

|---|---|---|---|

| Study 1 | Antiproliferative | MDA-MB-231 | Significant growth inhibition; critical amino acids identified |

| Study 2 | Anticoagulant | Prothrombin Model | Enhanced binding affinity; potential therapeutic applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.